molecular formula O3Te- B1234079 CID 5460474

CID 5460474

Numéro de catalogue: B1234079
Poids moléculaire: 175.6 g/mol
Clé InChI: WLGMLTLOJNQKTH-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

For instance, similar compounds like ginkgolic acid 17:1 (CID 5469634) and betulin-derived inhibitors (CID 72326, 64971) are studied for their roles in modulating enzyme activity or binding specificity . Structural analogs such as these often share core scaffolds (e.g., triterpenoid frameworks or fatty acid derivatives) that influence their biological functions and physicochemical properties.

Propriétés

Formule moléculaire

O3Te-

Poids moléculaire

175.6 g/mol

InChI

InChI=1S/HO3Te/c1-4(2)3/h(H,1,2)/p-1

Clé InChI

WLGMLTLOJNQKTH-UHFFFAOYSA-M

SMILES canonique

[O-][Te](=O)[O]

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Physicochemical and Pharmacological Data

While direct data for CID 5460474 is absent, comparative insights can be drawn from and :

Table: Physicochemical Properties of Similar Compounds
Compound Name log Po/w Solubility (mg/mL) Bioavailability Score BBB Permeability
Ginkgolic Acid 17:1 ~6.5 (est.) Low 0.55 No
Betulinic Acid 7.82 0.01 0.55 Yes
Oscillatoxin D 3.2 (est.) Moderate 0.17 No

Key Observations :

  • High log P values (e.g., betulinic acid ) correlate with membrane permeability but may reduce aqueous solubility, a trade-off relevant to CID 5460474’s design .
  • Ginkgolic acid 17:1 ’s low bioavailability score suggests formulation challenges, which may apply to CID 5460474 if structurally analogous .

Q & A

Basic: How to formulate a focused research question for studying CID 5460474's biochemical interactions?

Answer: Begin by narrowing the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time), ensuring variables like target receptors or cellular pathways are explicitly defined. For example: "How does CID 5460474 modulate [specific receptor/enzyme] activity in [cell type/model] under [conditions], compared to [control compound] over [timeframe]?" This approach ensures specificity and measurability while addressing gaps in existing literature .

Basic: What methodologies are recommended for validating CID 5460474's purity and structural integrity in experimental settings?

Answer: Employ a combination of:

  • Spectroscopic techniques : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation.
  • Chromatographic methods : HPLC with UV/Vis or MS detection to assess purity (>95% threshold).
  • Reference standards : Cross-validate against authenticated samples or literature data.
    Document all protocols in the "Materials and Methods" section, adhering to IUPAC naming conventions and reproducibility standards .

Advanced: How to resolve contradictions in CID 5460474's reported activity across different assay systems?

Answer: Conduct a systematic analysis:

Assay conditions : Compare buffer pH, temperature, and co-factor requirements (e.g., Mg²⁺ dependence in kinase assays).

Off-target profiling : Use selectivity panels (e.g., Eurofins CEREP) to identify confounding interactions.

Data normalization : Apply statistical models (e.g., Z-score or B-score) to minimize plate-to-plate variability.

Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends or outliers .

Advanced: What strategies optimize experimental design for dose-response studies of CID 5460474?

Answer:

  • Non-linear regression : Use 10–12 concentration points spanning 3 log units to accurately calculate EC₅₀/IC₅₀.
  • Replicate strategy : Include ≥3 biological replicates with technical duplicates to distinguish biological vs. instrumental variance.
  • Control compounds : Benchmark against well-characterized agonists/antagonists (e.g., staurosporine for kinase inhibition).
  • Temporal dynamics : Incorporate time-course analyses to differentiate acute vs. chronic effects .

Basic: How to conduct a rigorous literature review for CID 5460474-related studies?

Answer:

Database selection : Prioritize PubMed, SciFinder, and Web of Science, filtering for peer-reviewed articles (2015–2025).

Keyword strategy : Combine CID 5460474 with terms like "structure-activity relationship", "ADMET", or "[specific disease model]".

Critical appraisal : Use the CONSORT or ARRIVE guidelines to evaluate methodological rigor in in vivo studies.

Gap mapping : Create a matrix comparing biological targets, assay types, and conflicting results .

Advanced: How to ensure reproducibility in CID 5460474's pharmacokinetic (PK) studies?

Answer: Standardize:

  • In vivo models : Specify strain, sex, and age of animals; report housing conditions (e.g., circadian rhythm controls).
  • Dosing regimens : Use vehicle-matched controls and confirm compound stability in formulation (e.g., DMSO solubility limits).
  • Analytical validation : Apply LC-MS/MS with isotopically labeled internal standards for plasma/tissue quantification.
  • Data reporting : Include raw chromatograms, PK parameters (AUC, Cₘₐₓ, t₁/₂), and statistical power calculations .

Basic: What ethical guidelines govern the use of CID 5460474 in human-derived cell lines or tissues?

Answer:

  • Institutional approval : Obtain IRB/IACUC approval for primary cell/tissue use, specifying donor consent protocols.
  • Biosafety compliance : Adhere to BSL-2 standards if handling viral vectors for gene-editing studies.
  • Data anonymization : Strip metadata from genomic datasets before public deposition (e.g., GEO or SRA).
  • Conflict disclosure : Declare funding sources or institutional partnerships in the manuscript .

Advanced: How to analyze multi-omics datasets (proteomics, transcriptomics) for CID 5460474's mechanism of action?

Answer:

Pathway enrichment : Use tools like DAVID or Metascape to identify overrepresented Gene Ontology terms.

Network pharmacology : Construct protein-protein interaction networks (Cytoscape) integrating differentially expressed genes.

Machine learning : Apply random forest or SVM models to prioritize high-confidence targets.

Validation : Confirm hits via CRISPR/Cas9 knockout or siRNA silencing followed by rescue experiments .

Basic: What statistical methods are essential for analyzing CID 5460474's in vitro toxicity data?

Answer:

  • Dose-response modeling : Fit data to Hill or log-logistic equations (e.g., drc package in R).
  • Outlier detection : Apply Grubbs' test or Rosner's test for identifying aberrant replicates.
  • Multiple testing correction : Use Benjamini-Hochberg FDR adjustment for high-throughput screens.
  • Graphical standards : Plot mean ± SEM with individual data points in scatterplots .

Advanced: How to design a robust SAR (Structure-Activity Relationship) study for CID 5460474 derivatives?

Answer:

  • Scaffold diversification : Synthesize analogs with modifications at pharmacophore regions (e.g., halogen substitutions, stereoisomers).
  • 3D-QSAR : Perform CoMFA or CoMSIA analyses using molecular alignment and electrostatic/hydrophobic field descriptors.
  • Free energy calculations : Use MM/PBSA or FEP simulations to predict binding affinities.
  • Triangulation : Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays .

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